L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl-
CAS No.: 649773-54-6
Cat. No.: VC16885208
Molecular Formula: C28H34ClN5O5
Molecular Weight: 556.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 649773-54-6 |
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Molecular Formula | C28H34ClN5O5 |
Molecular Weight | 556.1 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4-chlorophenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C28H34ClN5O5/c29-19-9-5-18(6-10-19)16-22(28(39)33-13-1-3-23(33)25(31)36)32-26(37)24-4-2-14-34(24)27(38)21(30)15-17-7-11-20(35)12-8-17/h5-12,21-24,35H,1-4,13-16,30H2,(H2,31,36)(H,32,37)/t21-,22+,23-,24-/m0/s1 |
Standard InChI Key | ARMIQIBFTKPACM-KIHHCIJBSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N4CCC[C@H]4C(=O)N |
Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- is systematically named according to IUPAC conventions as:
. Its structure comprises four residues:
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L-Tyrosine: An aromatic amino acid with a hydroxyl group on the phenyl ring, often involved in hydrogen bonding and signaling pathways.
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L-Proline: A cyclic imino acid that introduces conformational rigidity into peptide chains.
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4-Chloro-D-Phenylalanine: A non-proteinogenic amino acid featuring a chlorine substituent at the para position of the phenyl ring, which may enhance metabolic stability and receptor affinity.
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L-Prolinamide: A proline derivative with an amide-terminated side chain, potentially influencing solubility and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value |
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CAS Number | 649773-54-6 |
Molecular Formula | |
Molecular Weight | 556.1 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4-chlorophenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Sequence | L-Tyr-L-Pro-4-Cl-D-Phe-L-Pro-NH2 |
Stereochemical and Conformational Analysis
The peptide’s bioactivity is heavily influenced by its stereochemistry. The D-configuration of the 4-chloro-phenylalanine residue introduces a non-natural orientation, which may reduce susceptibility to proteolytic degradation compared to L-configured counterparts. Proline’s pyrrolidine ring imposes torsional constraints, favoring specific secondary structures such as β-turns or polyproline helices. Molecular modeling suggests that the chloro substituent on phenylalanine could engage in hydrophobic interactions or halogen bonding with target proteins, though experimental validation is pending.
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of L-prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- primarily employs SPPS, a method renowned for its efficiency in constructing complex peptides. Key steps include:
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Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal prolinamide residue.
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Iterative Coupling: Amino acids are sequentially added using coupling reagents such as HBTU or HATU, with DIPEA as a base. The 4-chloro-D-phenylalanine residue requires careful handling to preserve stereochemical integrity.
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Chlorination: The para-chloro group is introduced either pre- or post-synthetically, though the former is preferred to avoid side reactions.
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Cleavage and Deprotection: Trifluoroacetic acid (TFA) liberates the peptide from the resin while removing acid-labile protecting groups.
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Purification: Reverse-phase HPLC achieves >95% purity, with mass spectrometry confirming molecular weight.
Challenges in Synthesis
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Steric Hindrance: The proline-rich sequence complicates coupling reactions, necessitating extended reaction times or elevated temperatures.
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Chiral Purity: Maintaining the D-configuration of 4-chloro-phenylalanine requires stringent control to prevent epimerization.
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Solubility Issues: The hydrophobic chloro-phenylalanine residue may precipitate during synthesis, demanding optimized solvent systems (e.g., DMF/NMP mixtures).
Hypothetical Biological and Pharmacological Applications
Enzyme Modulation and Receptor Interactions
Though direct studies are lacking, the peptide’s structure implies potential roles in:
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Opioid Receptor Binding: Tyrosine and phenylalanine residues are common in endogenous opioid peptides (e.g., β-casomorphin) . The chloro substituent might enhance binding affinity or selectivity.
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Protease Inhibition: Proline’s conformational rigidity could stabilize transition-state analogs, inhibiting enzymes like prolyl oligopeptidase.
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Antimicrobial Activity: Chlorinated aromatic residues, as seen in daptomycin, may disrupt microbial membranes .
Stability and Pharmacokinetics
Research Gaps and Future Directions
Unexplored Avenues
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Target Identification: High-throughput screening against receptor libraries could reveal binding partners.
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Toxicological Profiling: In vitro cytotoxicity assays (e.g., HepG2 cells) are needed to assess safety.
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Structural Optimization: Substituting proline with azaproline or modifying the chloro position may enhance activity.
Table 2: Structural and Functional Comparison with Related Peptides
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